JNK Inhibitor VIII Isoform Potency vs. Broad-Spectrum Inhibitor SP600125
JNK Inhibitor VIII demonstrates significantly higher binding affinity for JNK1 and JNK2 compared to the widely used broad-spectrum JNK inhibitor SP600125. This higher potency allows for more effective target engagement at lower concentrations, reducing the risk of off-target effects.
| Evidence Dimension | Potency (Ki) |
|---|---|
| Target Compound Data | JNK1: 2 nM; JNK2: 4 nM; JNK3: 52 nM |
| Comparator Or Baseline | SP600125: JNK1 Ki = 40 nM, JNK2 Ki = 40 nM, JNK3 Ki = 90 nM |
| Quantified Difference | JNK Inhibitor VIII is 20-fold more potent for JNK1 and 10-fold more potent for JNK2 compared to SP600125. |
| Conditions | Cell-free enzymatic assays (Ki determination) |
Why This Matters
Higher potency (lower Ki) against primary targets (JNK1/2) means a lower compound concentration is required to achieve the same level of kinase inhibition, thereby reducing the potential for off-target activity and cellular toxicity.
